molecular formula C7H7BrO2S2 B285982 Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate

Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate

Cat. No. B285982
M. Wt: 267.2 g/mol
InChI Key: JNQJYUXGYNJILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiophene family, which is known for its diverse range of biological activities. The synthesis method of this compound is relatively simple, and it can be easily prepared in a laboratory setting.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate is not well understood. However, it is believed that the compound interacts with specific receptors or enzymes in cells, leading to changes in cellular function. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. For example, the compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate has been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate is its ease of synthesis. The compound can be easily prepared in a laboratory setting using relatively simple reaction conditions. Additionally, the compound exhibits excellent electronic properties, making it an ideal candidate for use in organic electronic devices.
One of the limitations of Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate is its relatively low solubility in common organic solvents. This can make it difficult to work with in certain experiments. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, which may limit its potential applications in certain research fields.

Future Directions

There are many potential future directions for research involving Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate. One promising area of research is in the development of new organic electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic agents for the treatment of various diseases. Finally, the synthesis of new thiophene derivatives, such as Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate, may lead to the discovery of new compounds with novel biological activities.

Synthesis Methods

The synthesis of Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate can be achieved through a nucleophilic substitution reaction between 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid and methyl iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide. The resulting product is a white crystalline powder that can be purified through recrystallization.

Scientific Research Applications

Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of this compound is in the field of organic electronics. Thiophene derivatives, such as Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate, have been shown to exhibit excellent electronic properties, making them ideal candidates for use in organic electronic devices, such as organic solar cells and organic light-emitting diodes.

properties

IUPAC Name

methyl 4-bromo-3-methylsulfanylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S2/c1-10-7(9)6-5(11-2)4(8)3-12-6/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQJYUXGYNJILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218245
Record name Methyl 4-bromo-3-(methylthio)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887586-00-7
Record name Methyl 4-bromo-3-(methylthio)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887586-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-3-(methylthio)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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